molecular formula C10H7N3S B15191514 4-(3-Pyridylethynyl)-2-thiazolylamine CAS No. 329205-54-1

4-(3-Pyridylethynyl)-2-thiazolylamine

Cat. No.: B15191514
CAS No.: 329205-54-1
M. Wt: 201.25 g/mol
InChI Key: BQUGCIBMYSKXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyridylethynyl)-2-thiazolylamine is a heterocyclic compound that features a pyridine ring and a thiazole ring connected by an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridylethynyl)-2-thiazolylamine typically involves the coupling of a pyridine derivative with a thiazole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form the carbon-carbon bond between the pyridine and thiazole rings . The reaction conditions often include the use of a base such as triethylamine or diisopropylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. For example, using phase-transfer catalysts can enhance the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridylethynyl)-2-thiazolylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-Pyridylethynyl)-2-thiazolylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Pyridylethynyl)-2-thiazolylamine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target . The pyridine and thiazole rings can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pyridylethynyl)-2-thiazolylamine
  • 4-(3-Pyridyl)-2-thiazolylamine
  • 4-(3-Pyridylethynyl)-2-thiazole

Uniqueness

4-(3-Pyridylethynyl)-2-thiazolylamine is unique due to the presence of both a pyridine and a thiazole ring connected by an ethynyl group. This structure allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

329205-54-1

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-9(7-14-10)4-3-8-2-1-5-12-6-8/h1-2,5-7H,(H2,11,13)

InChI Key

BQUGCIBMYSKXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC2=CSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.